molecular formula C12H13N3S B13426991 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13426991
M. Wt: 231.32 g/mol
InChI Key: SCSMHAGXNYOJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a unique organic compound characterized by its isobutyl and thiophen-2-yl substituents attached to a pyrazole ring

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrazole ring.

Major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile can be compared with similar compounds such as:

  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-amine
  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C12H13N3S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,8H2,1-2H3

InChI Key

SCSMHAGXNYOJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CS2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.